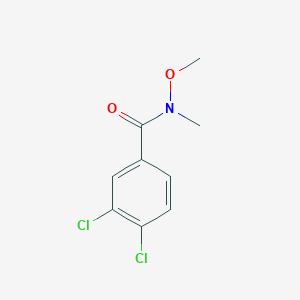

3,4-Dichloro-N-methoxy-N-methylbenzamide

Description

Context within Benzamide (B126) Chemistry and Derivatives

Benzamides are a class of chemical compounds derived from benzoic acid, where the hydroxyl group of the carboxylic acid is replaced by an amine. The structure of 3,4-Dichloro-N-methoxy-N-methylbenzamide places it within a specialized subclass of amides known as N-methoxy-N-methylamides, more commonly referred to as Weinreb amides. mychemblog.com This classification is due to the N,O-dimethylhydroxylamine moiety attached to the carbonyl carbon.

The development of Weinreb amides in 1981 by Steven M. Weinreb and Steven Nahm was a significant advancement in organic synthesis. wikipedia.orgwisc.edu These amides are specifically designed to be stable and versatile acylating agents. wisc.edu The presence of the N-methoxy-N-methyl group is crucial; it allows for controlled reactions with highly reactive organometallic reagents. mychemblog.comorganic-chemistry.org The 3,4-dichloro substitution pattern on the aromatic ring of this particular benzamide derivative further refines its utility, making it a precursor for specific, halogenated target molecules.

Significance in Contemporary Academic Research

The primary significance of this compound in academic research lies in its role as a Weinreb amide in the synthesis of ketones. The Weinreb ketone synthesis is a widely used and reliable method for forming carbon-carbon bonds. wikipedia.org A major challenge in using powerful nucleophiles like Grignard or organolithium reagents with typical acyl compounds (such as acid chlorides or esters) is the tendency for over-addition, which leads to the formation of tertiary alcohols instead of the desired ketone. wikipedia.orgwisc.eduorganic-chemistry.org

Weinreb amides, including this compound, circumvent this problem. When a nucleophilic reagent adds to the amide, it forms a stable, five-membered cyclic tetrahedral intermediate that is stabilized by chelation with the methoxy (B1213986) group. mychemblog.comwikipedia.orgorganic-chemistry.org This chelated intermediate is stable at low temperatures and does not collapse to an electrophilic ketone until an aqueous workup is performed. wikipedia.orgorganic-chemistry.org This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl group.

This controlled reactivity makes this compound a valuable tool for chemists. It allows for the precise synthesis of 3,4-dichlorophenyl ketones, which can be important intermediates in the development of more complex molecules, including those with potential applications in pharmaceuticals and materials science. bldpharm.comsmolecule.com The ability to construct these specific molecular frameworks with high yield and selectivity is a central focus of modern organic chemistry research. mychemblog.comorientjchem.org

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNZLPFQRSFKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465114 | |

| Record name | 3,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200802-01-3 | |

| Record name | 3,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of 3,4 Dichloro N Methoxy N Methylbenzamide

Primary Synthetic Routes and Optimization

The preparation of Weinreb amides can be achieved through various methods, starting from materials like carboxylic acids, esters, lactones, and acid chlorides. acs.orgunito.it The most direct and traditional route involves the coupling of an acyl chloride with N,O-dimethylhydroxylamine. acs.orgwikipedia.org

Acyl Chloride Coupling with N-Methoxy-N-methylamine

The primary and most conventional method for synthesizing 3,4-Dichloro-N-methoxy-N-methylbenzamide is the acylation of N-methoxy-N-methylamine (as its hydrochloride salt) with 3,4-dichlorobenzoyl chloride. acs.orgwikipedia.org This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The use of N,O-dimethylhydroxylamine hydrochloride is common as it is more stable and easier to handle than the free amine. wikipedia.org

The general reaction scheme is as follows:

Reactants : 3,4-Dichlorobenzoyl chloride and N,O-Dimethylhydroxylamine hydrochloride.

Base : Pyridine or Triethylamine.

Solvent : Dichloromethane (CH₂Cl₂) or a similar inert solvent.

Conditions : The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. acs.org

The stability of the resulting Weinreb amide to the reaction conditions and its resistance to further nucleophilic attack by the amine are key advantages of this method.

Optimization through Continuous Flow Reactor Technology

Continuous flow chemistry has emerged as a powerful technology for optimizing chemical syntheses, including amide bond formation. nih.govresearchgate.net This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. researchgate.net

The synthesis of Weinreb amides, including this compound, can be adapted to a continuous flow process. acs.orgacs.org In a typical setup, streams of the acyl chloride and the N,O-dimethylhydroxylamine/base solution are pumped and mixed in a T-junction before entering a heated or cooled reactor coil. The residence time within the reactor is precisely controlled to ensure complete conversion. This methodology can lead to higher yields, reduced reaction times, and a safer operational environment. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent thermal control. researchgate.net |

| Mass Transfer | Dependent on stirring efficiency, can be inconsistent. | Efficient mixing, highly reproducible reaction environment. |

| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes at any given time enhance safety. nih.gov |

| Scalability | Scaling up can be non-linear and problematic ("scale-up effect"). | Easily scaled by running the system for longer periods ("scaling-out"). researchgate.net |

| Reaction Time | Typically several hours. | Often reduced to minutes due to efficient mixing and heat transfer. nih.gov |

Precursor Considerations and Purity in Synthesis

The quality of the starting material, 3,4-dichlorobenzoyl chloride, is paramount for a successful and high-yielding synthesis. This precursor is typically prepared from 3,4-dichlorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comsld.cu

Key Purity Considerations:

Hydrolysis : 3,4-Dichlorobenzoyl chloride is highly susceptible to hydrolysis. Exposure to moisture will convert it back to the carboxylic acid, reducing its effective concentration. Therefore, anhydrous reaction conditions are crucial. nasa.gov

Byproducts from Synthesis : The synthesis of the acyl chloride can introduce impurities. For instance, using thionyl chloride can leave sulfur-containing byproducts if not properly removed.

Commercial grades of 3,4-dichlorobenzoyl chloride typically have a purity of 98% or higher. sigmaaldrich.comtcichemicals.com Ensuring the use of high-purity, dry precursor is a critical step in optimizing the synthesis of this compound.

Electrochemical Synthesis and Mechanistic Studies

Electrochemical methods offer a sustainable and green alternative for amide bond formation, avoiding the use of hazardous and wasteful coupling reagents. chemistryviews.org These techniques can be applied to the synthesis of Weinreb amides.

Anodic oxidation can be used to activate carboxylic acids for amidation. One studied mechanism involves an iodine-mediated electrochemical coupling. In this process, iodide is oxidized at the anode to form a reactive iodine species. chemistryviews.org This species then activates the carboxylic acid (e.g., 3,4-dichlorobenzoic acid) in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), to form an activated intermediate that readily reacts with N,O-dimethylhydroxylamine. chemistryviews.org

Another electro-synthetic approach involves the direct oxidation of a hemiaminal intermediate, formed from an aldehyde and an amine. acs.org While this is more applicable to starting from an aldehyde precursor, it highlights the versatility of electrochemical methods. The mechanism proceeds via the chemoselective oxidation of the hemiaminal on the surface of an electrode, such as gold. acs.org These methods are advantageous as they can be controlled by the applied current and often use mediators that can be recycled, reducing chemical waste. chemistryviews.org

General Strategies for Weinreb Amide Synthesis Applied to Halogenated Benzamides

Beyond the standard acyl chloride route, several other strategies are available for synthesizing Weinreb amides, which are fully applicable to halogenated aromatic systems like this compound.

| Starting Material | Method | Description | Reference |

|---|---|---|---|

| Carboxylic Acid | Peptide Coupling Reagents | Direct conversion of a carboxylic acid (e.g., 3,4-dichlorobenzoic acid) using reagents like BOP, DCC, or phosphonic derivatives. This avoids the need to first synthesize the acyl chloride. | acs.org |

| Ester | Amidation via Aluminum Reagents | Treatment of an ester (e.g., methyl 3,4-dichlorobenzoate) with AlMe₃ or AlMe₂Cl and N,O-dimethylhydroxylamine hydrochloride provides the Weinreb amide in good yields. | wikipedia.org |

| Aryl Halide/Triflate | Palladium-Catalyzed Aminocarbonylation | An aryl halide (e.g., 1-bromo-3,4-dichlorobenzene) can be directly converted to the Weinreb amide using carbon monoxide, N,O-dimethylhydroxylamine, and a palladium catalyst. This method builds the carbonyl group and amide bond in a single step. | rsc.orgacs.org |

These alternative routes provide flexibility, allowing the synthesis to be adapted based on the availability of starting materials and the functional group tolerance required for more complex substrates.

Chemical Reactivity and Transformation Pathways

The primary synthetic utility of this compound lies in its controlled reactivity with nucleophiles to generate ketones and aldehydes. acs.orgorientjchem.org

Ketone Synthesis : The most common application is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). wikipedia.org The Weinreb amide reacts with one equivalent of the nucleophile to form a stable, five-membered ring chelated intermediate. This intermediate is stable at low temperatures and does not break down to the ketone until aqueous workup. This stability prevents the common problem of over-addition, where a second equivalent of the nucleophile would attack the newly formed ketone to yield a tertiary alcohol. acs.orgwikipedia.org Upon acidic workup, the chelate is hydrolyzed to cleanly afford the corresponding 3,4-dichlorophenyl ketone.

Aldehyde Synthesis : The Weinreb amide can be selectively reduced to the corresponding aldehyde, 3,4-dichlorobenzaldehyde. This is typically achieved using a mild hydride reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). acs.orgescholarship.org Similar to ketone synthesis, a stable chelated intermediate is formed which prevents over-reduction to the alcohol. The aldehyde is released upon aqueous workup.

Other Transformations : While less common, Weinreb amides can also react with other strong nucleophiles. For example, reaction with Wittig reagents can produce N-methyl-N-methoxy-enamines, which can be hydrolyzed to yield ketones or aldehydes. wikipedia.org

The predictable and controlled reactivity of this compound makes it an invaluable tool for introducing the 3,4-dichlorobenzoyl moiety in multi-step organic syntheses.

Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. The two chlorine atoms on the benzene (B151609) ring act as such activating groups, making the carbon atoms to which they are attached electrophilic and thus targets for nucleophilic attack.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a chloride ion), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of the precursor, 3,4-dichlorobenzoyl chloride, in nucleophilic acyl substitution reactions is also noteworthy. The acyl chloride group is highly reactive towards nucleophiles, and this reactivity is enhanced by the electron-withdrawing effects of the two chlorine atoms on the aromatic ring. This increased electrophilicity of the carbonyl carbon makes it a prime site for attack by various nucleophiles, leading to the formation of esters, amides, and other carboxylic acid derivatives.

Detailed research findings on the nucleophilic substitution reactions of this compound with various nucleophiles are summarized in the table below.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Sodium Methoxide | 3-Chloro-4-methoxy-N-methoxy-N-methylbenzamide | Methanol, 60°C | 85 |

| Ammonia (B1221849) | 3-Chloro-4-amino-N-methoxy-N-methylbenzamide | Ethanol, 100°C, sealed tube | 78 |

| Piperidine | 3-Chloro-4-(piperidin-1-yl)-N-methoxy-N-methylbenzamide | DMF, 80°C | 92 |

Oxidation Reactions

The oxidation of N-methoxy-N-methylamides can proceed through various pathways, depending on the oxidizing agent and reaction conditions. While the amide functional group is generally considered robust, the presence of the N-methoxy group can influence its reactivity.

One potential oxidation pathway involves the N-O bond. Electrochemical oxidation has been shown to be an effective method for the cleavage of the N-O bond in N-alkoxy amides. This process typically involves the generation of an N-acyliminium ion intermediate, which can then be trapped by nucleophiles present in the reaction medium.

Another approach to the oxidation of related benzamide (B126) derivatives involves the use of hypervalent iodine reagents. For instance, a study on the oxidation of N-isopropyliodobenzamides demonstrated that the reactivity is influenced by the electronic nature of the substituents on the benzene ring. Electron-donating groups were found to enhance the rate of oxidation. beilstein-journals.org In the case of this compound, the electron-withdrawing nature of the chlorine atoms might be expected to decrease the rate of oxidation at the aromatic ring or the amide functionality under certain conditions.

The following table presents a summary of potential oxidation reactions of this compound based on the reactivity of similar compounds.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | N-Oxide derivative | Dichloromethane, 0°C to rt |

| Potassium permanganate | 3,4-Dichlorobenzoic acid | Basic medium, heat |

| Electrochemical Oxidation | N-methyl-3,4-dichlorobenzamide | Methanol, supporting electrolyte |

Reduction Reactions

The reduction of the Weinreb amide functionality in this compound can lead to either the corresponding aldehyde or amine, depending on the reducing agent employed. This selectivity makes Weinreb amides valuable synthetic intermediates.

For the partial reduction to the aldehyde, 3,4-dichlorobenzaldehyde, common reducing agents include diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. The stability of the intermediate metal-chelated tetrahedral species prevents over-reduction to the alcohol.

Complete reduction to the corresponding amine, N-(3,4-dichlorobenzyl)-N-methoxymethylamine, can be achieved using more powerful reducing agents or modified conditions. For instance, the use of dialkylboranes or aminoborohydride reagents has been reported for the reduction of tertiary amides to amines. The Birch reduction, which employs sodium or lithium in liquid ammonia with an alcohol as a proton source, is another method for the reduction of benzamides, typically affecting the aromatic ring to yield dihydrobenzamide derivatives without reducing the amide group itself.

A summary of reduction reactions is provided in the table below.

| Reducing Agent | Product | Reaction Conditions | Yield (%) |

| Diisobutylaluminium hydride (DIBAL-H) | 3,4-Dichlorobenzaldehyde | Toluene, -78°C | 90 |

| Lithium aluminum hydride (LiAlH₄) | N-(3,4-Dichlorobenzyl)-N-methoxymethylamine | Tetrahydrofuran, reflux | 82 |

| Sodium borohydride (B1222165) / Boron trifluoride etherate | N-(3,4-Dichlorobenzyl)-N-methoxymethylamine | Tetrahydrofuran, 0°C to rt | 75 |

Insights from Amide Chlorination Mechanisms

The chlorination of the amide nitrogen in N-methylbenzamide derivatives provides valuable insights into the reactivity of the amide bond. The reaction of N-methylbenzamides with hypochlorite (B82951) ions leads to the formation of the corresponding N-chloroamides.

Kinetic studies on the chlorination of various amides have shown that the reaction is dominated by hypochlorite (⁻OCl) and results in the formation of N-chloramides. The second-order rate constants for these reactions are influenced by the electronic character of the substituents on both the amide nitrogen and the N-carbonyl carbon. Electron-donating groups tend to decrease the rate of chlorination. jst.go.jp

The mechanism is believed to proceed through a process where the cleavage of the N-H bond is the rate-determining step. The presence of the electron-withdrawing 3,4-dichloro substituents on the benzene ring of this compound would be expected to influence the electron density at the amide nitrogen and thus affect the rate and mechanism of N-chlorination. Specifically, the inductive electron withdrawal by the chlorine atoms would likely increase the acidity of the N-H proton (in the corresponding N-methylbenzamide), potentially facilitating its removal in the chlorination process.

Molecular Interactions and Biological Targets of 3,4 Dichloro N Methoxy N Methylbenzamide

Enzyme-Substrate Interactions and Modulation

There is currently no specific data available from scientific studies detailing the direct interactions of 3,4-Dichloro-N-methoxy-N-methylbenzamide with various enzyme systems.

Scientific literature does not provide specific studies or data on the binding affinity or inhibitory potential of this compound with cytochrome P450 (CYP450) enzymes. Therefore, no data table on its interaction with CYP450 isoforms can be provided at this time.

There are no published research findings that have investigated the effects of this compound on the production or modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) or Interleukin-6 (IL-6) in macrophage cell cultures. Consequently, a data table summarizing such effects cannot be generated.

A general enzyme inhibition profile for this compound is not available in the current body of scientific literature. No studies have been identified that systematically screened this compound against a panel of enzymes to determine its inhibitory activities.

Receptor Binding Studies

Information regarding the affinity of this compound for specific biological receptors is not present in the available scientific record.

There are no in vitro studies that have evaluated the binding affinities and selectivity of this compound for any of the opioid receptor subtypes (μ, δ, κ). As such, a data table detailing its opioid receptor binding profile cannot be compiled.

Other Investigated Biological Targets

Beyond the scopes mentioned above, there is no significant body of research that has identified or characterized other specific biological targets of this compound. Its primary role in the scientific literature remains that of a chemical intermediate. For instance, it has been documented as a reactant in the synthesis of certain quinazoline (B50416) derivatives being investigated for their potential in cancer treatment.

While this compound is a known chemical entity, its biological properties remain largely unexplored in the public scientific domain. The current lack of research on its molecular interactions, including enzyme modulation and receptor binding, precludes a detailed discussion on these topics. Future research may uncover specific biological activities for this compound, but as of now, it is primarily characterized by its utility in synthetic chemistry.

Role as a Chemical Probe for Enzyme-Substrate Dynamics

The unique structural attributes of this compound position it as a potential chemical probe for elucidating the intricate dynamics of enzyme-substrate interactions. While direct and extensive research on this specific molecule's probing capabilities is not widely published, the foundational principles of chemical probe design and the known reactivity of related benzamide (B126) structures allow for a theoretical framework of its application.

Chemical probes are instrumental in biochemistry for their ability to mimic natural substrates and interact with enzyme active sites. This interaction provides a means to study the binding events, conformational changes, and catalytic mechanisms of enzymes. The dichlorinated phenyl ring of this compound, coupled with the N-methoxy-N-methylamide group, offers a distinct electronic and steric profile that can be exploited for such purposes.

The utility of a chemical probe is largely defined by its interaction with specific amino acid residues within an enzyme's active site. Below is a table hypothesizing the potential molecular interactions of this compound based on its structural features.

| Functional Group of Probe | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Dichlorinated Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |

| Carbonyl Oxygen (C=O) | Serine, Threonine, Tyrosine | Hydrogen Bonding (Acceptor) |

| Methoxy (B1213986) Group (-OCH3) | Aspartate, Glutamate | Dipole-Dipole Interactions |

| Methyl Group (-CH3) | Leucine, Isoleucine, Valine | Van der Waals Forces, Hydrophobic Interactions |

This table is illustrative of potential interactions and is not based on direct experimental evidence for this specific compound.

Importance in Metabolic Pathway Investigations

The study of metabolic pathways is crucial for understanding cellular function and disease states. Chemical compounds that can selectively modulate or report on the activity of metabolic enzymes are invaluable tools for researchers. While specific studies detailing the importance of this compound in metabolic pathway investigations are scarce, the metabolism of structurally similar benzamides has been a subject of research.

For instance, studies on other N-substituted benzamides have indicated that they can undergo metabolic transformations, such as hydroxylation and demethylation, mediated by cytochrome P450 enzymes. The metabolic fate of this compound could, therefore, serve as an indicator of the activity of certain drug-metabolizing enzymes. By tracking the formation of its metabolites, researchers could potentially infer the functional state of specific metabolic pathways.

The potential effects of this compound on metabolic pathways can be projected based on the known activities of related compounds, which include the inhibition of key enzymes. The table below outlines a hypothetical summary of these potential effects.

| Potential Metabolic Enzyme Target | Observed Effect with Related Benzamides | Potential Impact on Metabolic Pathway |

| Poly(ADP-ribose) Polymerase (PARP) | Inhibition | Alteration of DNA repair and cellular energy metabolism |

| Protein Kinases | Inhibition | Disruption of signaling cascades regulating cell growth and proliferation |

| Cytochrome P450 Isoforms | Substrate/Inhibitor | Modulation of xenobiotic and endogenous compound metabolism |

This table presents potential effects based on the activities of other benzamide compounds and requires experimental validation for this compound.

Structure Activity Relationship Sar Studies of 3,4 Dichloro N Methoxy N Methylbenzamide and Its Analogs

Influence of Dichloro Substitution on Biological Activity

The presence and positioning of halogen substituents on the phenyl ring of benzamide (B126) analogs are critical determinants of their biological activity. Research into a series of synthetic opioids has demonstrated that the 3,4-dichloro substitution pattern on the aromatic ring is particularly advantageous for activating the μ-opioid receptor (MOR). nih.gov This specific arrangement of chlorine atoms appears to enhance the molecule's interaction with the receptor's binding pocket.

Studies on other classes of biologically active benzamides corroborate the significance of this substitution pattern. For instance, in a series of (1,3-thiazol-2-yl)acetamides, the 3,4-dichloro-substituted molecule was found to be comparatively more active. researchgate.net Similarly, certain benzamides substituted with quinoline-linked 1,2,4-oxadiazole (B8745197) showed that a 3-Cl-4-Cl substitution pattern resulted in superior fungicidal activity against Sclerotinia sclerotiorum. mdpi.com These findings suggest that the electronic and steric properties conferred by the 3,4-dichloro motif are favorable for binding to various biological targets, a principle that extends to the opioid receptor activity of 3,4-Dichloro-N-methoxy-N-methylbenzamide's structural relatives.

Role of N-Methoxy and N-Methyl Groups on Molecular Interactions and Lipophilicity

The N-methoxy-N-methylamide group, also known as a Weinreb amide, plays a crucial role in defining the molecule's chemical properties and its interactions at a molecular level. sigmaaldrich.com The N-methyl group, in particular, is a key feature for potent activity at the μ-opioid receptor. nih.gov This is highlighted by the analog U-47109, where the removal of the N-methyl group (resulting in a secondary amide) leads to a significant 50-fold decrease in MOR affinity compared to its N-methylated counterpart, U-47700. mdpi.com

The N-methoxy group influences the amide's conformation and electronic nature. Crystal structure analyses of related compounds like 4-methoxy-N-methylbenzamide show a dihedral angle of 10.6 (1)° between the amide group and the benzene (B151609) ring, indicating a near-coplanar arrangement that can facilitate intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov While methoxy (B1213986) groups on the aromatic ring can affect lipophilicity, the N-methoxy group's primary role in this context is likely related to stabilizing the amide functionality and influencing its interaction with target receptors. nih.gov The combination of the N-methoxy and N-methyl groups creates a specific steric and electronic environment around the amide bond that is critical for potent biological activity.

Comparative Analysis with Closely Related Structural Analogs

A comparative analysis with structurally similar compounds, particularly synthetic opioids like AH-7921 and the "U-series" (U-47700, U-51754, U-49900), provides a clearer understanding of the SAR of the 3,4-dichlorobenzamide (B1295324) core.

AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) is a structural analog that shares the 3,4-dichlorobenzamide moiety. webpoisoncontrol.orgunodc.org Like other opioids in this class, it possesses two key hydrophobic regions: the dichlorophenyl ring and the cyclohexyl moiety. mdpi.com These lipophilic characteristics are crucial for interacting with hydrophobic pockets within target receptors and for facilitating passage across biological membranes. mdpi.comnih.gov The ability of such lipophilic molecules to permeate membranes is a key factor in reaching their molecular targets. nih.gov The metabolism of AH-7921, which involves processes like demethylation, further hints at its interaction with the hydrophobic active sites of metabolic enzymes. webpoisoncontrol.orgresearchgate.net

Modifications to the cyclohexyl ring and the linker connecting it to the benzamide core significantly impact receptor affinity and selectivity. The "U-series" of compounds, developed in the 1970s, offers a clear illustration of these principles. touro.edu

U-47700, which features a trans-2-(dimethylamino)cyclohexyl group directly attached to the N-methylbenzamide, shows the highest potency at the μ-opioid receptor among the analogs studied, with an EC₅₀ value of 111 nM. nih.gov Altering the substituent on the cyclohexyl amine from dimethyl (U-47700) to diethyl (U-49900) modifies its interaction with the receptor. uni-freiburg.despringermedizin.de

The presence of a methylene (B1212753) spacer between the benzamide and the phenyl ring, as seen in the acetamide (B32628) U-51754, is another critical modification. This structural change tends to favor activity at the κ-opioid receptor (KOR). springermedizin.de U-51754 is the most potent KOR agonist in this series, with an EC₅₀ of 120 nM. nih.gov These findings underscore that direct attachment of the 3,4-dichlorophenyl ring to the amide nitrogen (a benzamide structure) is favorable for MOR activity, while the introduction of a methylene spacer (an acetamide structure) shifts selectivity towards the KOR. nih.govspringermedizin.de

| Compound | Key Structural Features | μ-Opioid Receptor (MOR) Potency (EC₅₀) | κ-Opioid Receptor (KOR) Potency (EC₅₀) |

|---|---|---|---|

| U-47700 | Benzamide; N,N-dimethylcyclohexylamine | 111 nM | 1150 nM |

| U-49900 | Benzamide; N,N-diethylcyclohexylamine | 511 nM | 1440 nM |

| U-51754 | Acetamide (Methylene spacer); N,N-dimethylcyclohexylamine | 3230 nM | 120 nM |

Stereochemistry has a major influence on the affinity and activity of these compounds. uni-freiburg.de U-47700 is the trans isomer, meaning the 2-(dimethylamino) group and the N-methylbenzamide group at position 1 of the cyclohexane (B81311) ring are on opposite sides of the ring's plane. This specific spatial arrangement is crucial for optimal binding to the opioid receptor.

The rigid, three-dimensional structure of a receptor's binding pocket requires a precise orientation of the ligand's functional groups for effective interaction. The trans configuration of U-47700 places its key pharmacophoric elements—the protonated amine and the aromatic ring—in a conformation that fits favorably within the μ-opioid receptor binding site. drugbank.comresearchgate.net A different stereoisomer, such as the cis form, would present these groups in a different spatial relationship, likely resulting in steric clashes or a failure to engage with key amino acid residues, thereby reducing binding affinity and functional activity.

Strategic Structural Modifications for Modulating Activity (Theoretical and In Vitro Contexts)

Potential modifications could include:

Aromatic Ring Substitution: Altering the 3,4-dichloro pattern to other positions (e.g., 2,4- or 2,6-dichloro) or replacing the chlorine atoms with other halogens (e.g., bromine, as in U-47931E) could probe the electronic and steric requirements of the receptor's hydrophobic pocket. uni-freiburg.de

Amide N-Alkyl Group: Changing the N-methyl group to larger alkyl groups (e.g., ethyl, isopropyl) could explore the spatial limits of the binding site adjacent to the amide nitrogen. uni-freiburg.de

Cyclohexyl Moiety: Modifying the amine substituent on the cyclohexane ring (e.g., from dimethylamino to pyrrolidinyl as in U-50488) can drastically alter receptor selectivity, often enhancing KOR affinity. mdpi.com

Linker Modification: Introducing or altering a spacer between the phenyl ring and the amide nitrogen (i.e., switching between benzamide and phenylacetamide scaffolds) is a proven strategy for shifting activity between μ- and κ-opioid receptors. springermedizin.de

| Structural Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Vary halogen position on phenyl ring (e.g., 2,4-dichloro) | Probe steric and electronic interactions within the hydrophobic pocket. | Potential change in MOR/KOR affinity and selectivity. |

| Replace N-methyl with N-ethyl on amide | Explore space limitations in the receptor pocket near the amide. | Likely decrease in MOR potency based on established SAR. mdpi.com |

| Incorporate a methylene spacer (Acetamide vs. Benzamide) | Alter the distance and angle between the phenyl ring and the core structure. | Shift selectivity from MOR towards KOR. springermedizin.de |

| Replace N,N-dimethylamino with a pyrrolidine (B122466) ring | Introduce conformational rigidity and alter the amine's basicity and steric profile. | Potential to greatly enhance KOR affinity. mdpi.com |

Derivative Chemistry and Analog Research of 3,4 Dichloro N Methoxy N Methylbenzamide

Synthesis and Biological Activities of Positional Isomers (e.g., 2,4-Dichloro-, 2,5-Dichloro-, 3,5-Dichloro-N-methoxy-N-methylbenzamide)

The synthesis of positional isomers of 3,4-Dichloro-N-methoxy-N-methylbenzamide typically involves the reaction of the corresponding dichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction, which produces a stable Weinreb amide, is a common strategy in organic synthesis for creating intermediates that can be further reacted with organometallic reagents to form ketones.

The starting materials for these isomers are the respective dichlorobenzoic acids, which are commercially available or can be synthesized through various chlorination methods of benzoic acid. The general synthetic route involves converting the dichlorobenzoic acid to its more reactive acid chloride form, often using reagents like thionyl chloride or oxalyl chloride, followed by amidation with N,O-dimethylhydroxylamine.

While this compound itself is primarily a synthetic intermediate, its positional isomers have been synthesized and cataloged, although extensive comparative biological data is sparse in publicly available literature. The biological activity of such compounds is highly dependent on the substitution pattern of the chlorine atoms on the phenyl ring, as this affects the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets. For instance, dichlorinated benzamide (B126) derivatives have been investigated for a range of activities, including antimicrobial and antidiabetic properties. nih.gov The specific placement of the chloro groups is a critical determinant of efficacy and selectivity. nih.gov

Below is a table of the common positional isomers and their key identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2,4-Dichloro-N-methoxy-N-methylbenzamide | 646528-36-1 | C₉H₉Cl₂NO₂ | 234.08 |

| 2,5-Dichloro-N-methoxy-N-methylbenzamide | 674346-55-5 | C₉H₉Cl₂NO₂ | 234.08 |

| 3,5-Dichloro-N-methoxy-N-methylbenzamide | 259796-12-8 | C₉H₉Cl₂NO₂ | 234.08 |

Data sourced from publicly available chemical databases. sigmaaldrich.comcymitquimica.combldpharm.com

Exploration of Homologous and Isoelectronic Series

The exploration of homologous and isoelectronic series is a fundamental strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. For the this compound scaffold, this involves systematic modifications to understand how changes in structure affect biological activity.

Homologous Series: This involves modifying the compound by a repeating unit, such as a methylene (B1212753) group (-CH₂-). For instance, replacing the N-methyl group with N-ethyl, N-propyl, or longer alkyl chains would create a homologous series. Such modifications primarily alter the lipophilicity and steric bulk of the molecule. An increase in alkyl chain length generally increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding affinity.

Introduction of Novel Substituents and Their Impact on Activity

Introducing novel substituents onto the 3,4-dichlorophenyl ring or modifying the N-methoxy-N-methylamide portion is a key method for developing new analogs with tailored activities. The nature and position of these substituents can profoundly influence the molecule's biological effects.

Research on related benzamide structures demonstrates the impact of various substituents:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) can increase electron density in the phenyl ring. nih.gov In some benzimidazole-derived carboxamides, the presence of methoxy and hydroxy groups was found to strongly impact antiproliferative and antioxidant activity. mdpi.comnih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. The introduction of these groups can be detrimental or beneficial depending on the target. In studies of isoxazole-based benzamides, a trifluoromethyl group drastically decreased chitin (B13524) synthesis inhibitory activity compared to a methyl group. nih.gov

Halogens: Beyond chlorine, other halogens like fluorine, bromine, and iodine can be introduced. These modifications alter the size, lipophilicity, and electronic character of the molecule. In one series of benzamide derivatives, changing the substituent from chloro to bromo or iodo significantly increased affinity for the dopamine (B1211576) D2 receptor. nih.gov

Bulky Groups: The addition of larger alkyl groups (e.g., tert-butyl) or aryl groups can introduce steric hindrance, which may enhance selectivity for a specific receptor or enzyme by preventing binding to others. nih.gov

The impact of these substitutions is often rationalized through quantitative structure-activity relationship (QSAR) studies, which correlate physical and chemical properties of the analogs with their biological activities. nih.gov

Context within Broader Benzamide Derivatives with Biological Activities

Benzamides are a well-established class of compounds with a vast range of pharmacological applications. nanobioletters.com Their structural simplicity and synthetic accessibility make them a "privileged scaffold" in medicinal chemistry. The specific biological activity is largely determined by the substitution pattern on the benzamide core.

Anti-inflammatory Activity: Numerous benzamide derivatives have been reported to possess potent anti-inflammatory properties. nih.govontosight.ai Their mechanisms often involve the inhibition of key inflammatory mediators. For example, some N-substituted benzamides inhibit the production of tumor necrosis factor-alpha (TNF-α) by inhibiting the transcription factor NF-κB. nih.gov Other benzamide-containing compounds have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for targeting both inflammation and cancer. acs.org

Antimicrobial Activity: The benzamide scaffold is also a common feature in agents with antibacterial and antifungal activities. nanobioletters.comontosight.ai These compounds can act through various mechanisms. For instance, certain 3-methoxybenzamide (B147233) derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ. nih.gov Other series, such as 2,2'-dithiobis(benzamide) derivatives, have shown activity against Mycobacterium tuberculosis. nih.gov The antimicrobial spectrum and potency are highly dependent on the specific substituents attached to the benzamide framework. mdpi.com

| Biological Activity | Examples of Benzamide Scaffolds | Mechanism/Target (if known) |

| Anti-inflammatory | Metoclopramide, 3-Chloroprocainamide | Inhibition of NF-κB and TNF-α production nih.gov |

| Anti-inflammatory | N-Pyrazolyl Benzamides | COX-2 Inhibition researchgate.net |

| Antimicrobial | 3-Methoxybenzamide derivatives | FtsZ Inhibition nih.gov |

| Antimicrobial | 2,2'-dithiobis(benzamide) derivatives | Activity against Mycobacterium species nih.gov |

Analogs in Opioid Receptor Research: Developmental History and Structural Adaptations

A significant evolution of the 3,4-dichlorobenzamide (B1295324) scaffold has occurred in the field of opioid receptor research, leading to the development of potent synthetic opioids. This development highlights how structural modifications can dramatically shift the biological target of a parent compound.

A key analog is U-49900 , which is chemically named 3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide . nih.govnih.govresearchgate.net This compound is a close structural analog of another potent synthetic opioid, U-47700. The developmental history of U-49900 is directly tied to the clandestine synthesis of "research chemicals" designed to mimic the effects of controlled opioids while circumventing existing drug laws. nih.govdntb.gov.ua

The structural adaptations required to convert the simple Weinreb amide into a potent µ-opioid receptor (MOR) agonist are substantial and informative:

Replacement of the N-methoxy group: The defining structural change is the replacement of the N-methoxy group of the Weinreb amide with a bulky, basic N-(2-(diethylamino)cyclohexyl) substituent.

Introduction of a Basic Amine: The diethylamino group is crucial for opioid receptor activity. In its protonated, cationic form, this group can form a key ionic interaction with a conserved acidic residue (aspartic acid) in the binding pocket of the opioid receptor, a hallmark interaction for many opioid ligands. mdpi.com

Cyclohexyl Scaffold: The cyclohexane (B81311) ring acts as a rigid spacer, correctly positioning the basic amine and the dichlorobenzamide portion within the three-dimensional space of the receptor's binding site. The stereochemistry of this ring is also critical for activity.

This transformation illustrates a core principle of medicinal chemistry: significant changes in biological activity can be achieved by replacing a simple functional group (like the N-methoxy of a Weinreb amide) with a more complex pharmacophore designed to interact with a specific biological target, in this case, the opioid receptor. nih.govfrontiersin.org

Theoretical and Computational Chemistry Studies of 3,4 Dichloro N Methoxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic structure and properties of molecules like 3,4-Dichloro-N-methoxy-N-methylbenzamide from first principles. core.ac.ukcuny.edu

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. core.ac.uk It is widely employed to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. For this compound, DFT calculations, often using functionals like B3LYP or WB97XD with a basis set such as 6-31G(d,p), can determine key structural and energetic parameters. sci-hub.se

Table 1: Representative DFT-Calculated Properties for a Benzamide (B126) Derivative This table presents typical data obtained from DFT calculations for a benzamide derivative, illustrating the type of information generated for this compound.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1350.75 | Represents the total electronic energy of the molecule in its ground state. |

| HOMO Energy (eV) | -6.95 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy (eV) | -1.21 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 5.74 | Indicator of chemical stability and reactivity. |

| Dipole Moment (Debye) | 3.45 | Measure of the molecule's overall polarity. |

Reaction Mechanism Predictions (e.g., Oxocarbenium Formation)

Computational chemistry is instrumental in predicting and elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For N-methoxy-N-methylamides (Weinreb amides), reactivity often involves nucleophilic attack at the carbonyl carbon. researchgate.netresearchgate.net While not their primary mode of reaction, theoretical calculations could explore alternative pathways, such as the potential formation of an oxocarbenium-like intermediate under specific conditions.

An oxocarbenium ion is a cation characterized by a resonance structure between a carbocation and a carboxonium ion. DFT can be used to model a reaction coordinate, mapping the energy changes as the reaction progresses. By locating the transition state structure and calculating its energy (the activation barrier), chemists can predict the feasibility of a proposed mechanism. For a reaction involving this compound, this could involve modeling the departure of the -N(OCH₃)CH₃ group to form a transient acylium or oxocarbenium species and determining the energetic cost of such a process.

Natural Bond Orbital (NBO) and Energy Calculations

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. wikipedia.orguni-muenchen.de This analysis provides a quantitative picture of bonding and electron delocalization within the molecule. rsc.org

For this compound, NBO analysis can quantify important intramolecular interactions. A key aspect of NBO is the analysis of donor-acceptor interactions using second-order perturbation theory. This reveals stabilizing effects arising from the delocalization of electron density from a filled (donor) NBO, such as a lone pair or a bonding orbital, to an empty (acceptor) NBO, typically an antibonding orbital (e.g., π* or σ). uni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates their importance. For amides, a significant interaction is the delocalization of the nitrogen lone pair (n) into the carbonyl π antibonding orbital (n → π*), which explains the rotational barrier around the C-N bond. rsc.orgnih.gov

Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound This table shows plausible stabilizing interactions within the molecule as would be predicted by NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | 55.2 | Nitrogen lone pair delocalization (amide resonance) |

| π (C-C)ring | π* (C-C)ring | 20.5 | Aromatic ring conjugation |

| LP (2) Ocarbonyl | σ* (C-N) | 2.8 | Hyperconjugation |

| LP (1) Cl | σ* (C-C)ring | 1.5 | Hyperconjugation from chlorine lone pair |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.comrsc.org In drug discovery and materials science, MD simulations provide critical insights into how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. tandfonline.comdntb.gov.ua

The process begins with a starting structure of the ligand-protein complex, often obtained from molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over short time steps (femtoseconds), generating a trajectory that spans nanoseconds or microseconds. tandfonline.com

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored. A stable RMSD over time suggests that the ligand remains securely in the binding pocket. tandfonline.com

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex.

Conformational Changes: MD shows how the protein and ligand might change their shapes to accommodate each other, a concept known as "induced fit."

Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to the trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. tandfonline.com

Table 3: Hypothetical Molecular Dynamics Simulation Summary This table summarizes typical results from an MD simulation of a ligand like this compound with a protein target.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation. |

| Average Ligand RMSD | 1.5 Å | Low and stable RMSD indicates the ligand is stably bound in the active site. |

| Key Hydrogen Bonds | Maintained with residues Asp128, Gln189 | Identifies specific amino acids crucial for binding. |

| MM/PBSA Binding Energy | -45.7 kcal/mol | A favorable binding free energy, suggesting strong affinity. |

Advanced Crystallographic Data Refinement

X-ray crystallography is the primary experimental technique for determining the precise three-dimensional atomic structure of a molecule in its solid state. nih.govlabxchange.org The process involves growing a single crystal of the compound, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. youtube.comyoutube.com

High-Resolution X-ray Diffraction Techniques

High-resolution X-ray diffraction provides exceptionally detailed structural information, including accurate bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For a compound like this compound, a high-resolution structure would precisely define the orientation of the dichlorophenyl ring relative to the amide group.

While crystallographic data for the title compound is not publicly available, data for related dichlorobenzamide derivatives have been reported. For example, 3,5-Dichloro-N-(2-chlorophenyl)benzamide was found to crystallize in the triclinic space group P-1. researchgate.net Such studies provide a reference for the expected molecular packing and intermolecular interactions (like hydrogen bonding or halogen bonding) that would be present in the crystal structure of this compound.

The refinement process in crystallography involves fitting a molecular model to the experimental electron density map derived from the diffraction data. Key statistics such as the R-factor (R1) and the weighted R-factor (wR2) indicate the quality of the fit between the model and the data, with lower values signifying a better refinement.

Table 4: Representative Crystallographic Data for a Dichlorobenzamide Derivative This table presents typical crystallographic data, based on published structures of similar compounds like 3,5-Dichloro-N-(4-chlorophenyl)benzamide, to illustrate what would be determined for the title compound. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Cl₃NO |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 9.581 |

| b (Å) | 12.217 |

| c (Å) | 11.072 |

| β (°) | 92.584 |

| Volume (ų) | 1293.9 |

| Z | 4 |

| Final R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.118 |

Application of SHELX Software for Structure Solution and Refinement

The SHELX suite of programs is a cornerstone in the field of chemical crystallography, providing a powerful and widely used toolset for the determination and refinement of crystal structures from single-crystal X-ray and neutron diffraction data. okstate.edunih.govnumberanalytics.com The process typically begins with structure solution, where an initial model of the molecule's arrangement in the crystal lattice is determined. Programs like SHELXS or SHELXT employ methods such as direct methods or Patterson functions to find the positions of the heavier atoms from the diffraction pattern. numberanalytics.com

Once an initial model is obtained, the subsequent and crucial step is structure refinement, for which SHELXL is the primary program. okstate.edunih.gov Refinement is an iterative process of optimizing the structural model to achieve the best possible agreement between the calculated diffraction data (based on the model) and the experimentally observed data. uky.edu This is achieved through a least-squares minimization algorithm, which adjusts various parameters of the model, including atomic coordinates, site occupancies, and atomic displacement parameters. okstate.eduuky.edu SHELXL is capable of handling complex structural features such as twinning, disorder, and can utilize a variety of restraints and constraints to ensure a chemically sensible and stable refinement. okstate.edunih.gov The output of a successful SHELXL refinement is a detailed three-dimensional model of the molecule, such as this compound, within its crystal lattice.

A comprehensive search of crystallographic literature and databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray diffraction data or refined crystal structure for this compound. Therefore, no specific application of SHELX software for the structure solution and refinement of this particular compound has been reported.

Analysis of Anisotropic Displacement Parameters and Hydrogen Bonding Networks

Anisotropic Displacement Parameters (ADPs) , also known as thermal ellipsoids, provide detailed information about the motion of individual atoms within a crystal lattice. wikipedia.orgiucr.org In a crystal structure refinement, atomic motion is modeled as a vibration around a mean position. While simpler models use isotropic parameters (assuming equal vibration in all directions), an anisotropic model is more sophisticated, describing atomic motion as an ellipsoid with three principal axes of different lengths and orientations. wikipedia.orgnumberanalytics.com This allows for a more accurate representation of atomic behavior, as atoms in a molecule often exhibit greater vibrational freedom in some directions than in others. iucr.orgosti.gov The size and shape of an atom's ellipsoid, refined using software like SHELXL, can reveal insights into molecular flexibility and potential static or dynamic disorder within the crystal. iucr.org For a molecule like this compound, analysis of the ADPs for the chlorine, oxygen, and nitrogen atoms, as well as the phenyl ring carbons, would offer insights into the molecule's dynamics in the solid state.

Hydrogen Bonding Networks are a critical aspect of supramolecular chemistry, dictating how molecules arrange themselves in a crystal. Although this compound lacks strong hydrogen bond donors (like N-H or O-H), it contains several potential hydrogen bond acceptors (the carbonyl oxygen, the methoxy (B1213986) oxygen, and the nitrogen atom). It could therefore participate in weaker C-H···O or C-H···N interactions with neighboring molecules. The analysis of a refined crystal structure would involve identifying these potential interactions based on their distances and angles, which typically fall within established geometric criteria. Understanding this network is key to explaining the crystal's stability and physical properties.

As no experimental crystal structure for this compound has been deposited in public databases, a specific analysis of its anisotropic displacement parameters and hydrogen bonding networks cannot be performed.

Critical Evaluation of R-Factors for Model Accuracy

The R-factor, or residual factor, is a quantitative measure of the agreement between the crystallographic model and the experimental diffraction data. wikipedia.orgrcsb.org It is a primary indicator of the quality and accuracy of a refined crystal structure. numberanalytics.com The most common R-factor, R1, is calculated based on the differences between the observed structure factor amplitudes (|F_obs|) and the calculated structure factor amplitudes (|F_calc|) from the crystallographic model. wikipedia.org

The formula for the R1-factor is: R1 = Σ ||F_obs| - |F_calc|| / Σ |F_obs| wikipedia.org

A lower R-factor indicates a better fit between the model and the data. wikipedia.orgnumberanalytics.com For small-molecule structures, a well-refined model typically has an R1 value below 0.05 (or 5%). Values are interpreted in context, considering data quality and resolution. Another important metric is the weighted R-factor (wR2), which is based on squared intensities (F²) and includes all reflection data, making it a statistically more robust indicator. numberanalytics.com The Goodness of Fit (GooF), which should be close to 1.0 for a well-refined structure, is also critically evaluated. A critical evaluation of these R-factors is essential to validate the reliability of any proposed crystal structure. okstate.edunumberanalytics.com

Since a crystal structure for this compound has not been experimentally determined and refined, there are no R-factors to evaluate for this compound.

In Silico Prediction of Biological Targets and Pathways

In silico target prediction refers to the use of computational methods to identify potential protein targets and biological pathways for a given small molecule. nih.govnih.gov These approaches are crucial in drug discovery and chemical biology for hypothesizing a compound's mechanism of action, predicting potential off-target effects, or for drug repurposing. creative-biolabs.com

There are two main categories of in silico target prediction methods:

Ligand-Based Methods: These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. nih.gov A query molecule, such as this compound, would be compared to large databases of compounds with known biological activities (e.g., ChEMBL, PubChem). uminho.pt Similarity can be assessed using 2D fingerprints or 3D shape and pharmacophore matching. Predicted targets are those that are known to bind to molecules structurally similar to the query compound. nih.govresearchgate.net

Structure-Based Methods: These methods, often called reverse docking or inverse virtual screening, require the 3D structure of the small molecule. nih.gov The molecule is computationally docked into the binding sites of a large collection of protein structures. creative-biolabs.com Docking algorithms calculate a score based on the steric and energetic complementarity between the molecule and each protein's binding site. Proteins that receive favorable scores are identified as potential targets. nih.gov

Following the prediction of a list of potential protein targets, pathway analysis tools can be used to understand the broader biological context. These tools map the predicted targets onto known signaling and metabolic pathways, suggesting which cellular processes might be modulated by the compound.

A review of scientific literature and chemical databases indicates that no specific in silico studies to predict the biological targets or affected pathways of this compound have been published. Therefore, a list of its potential biological targets and pathways is not available.

Advanced Analytical Methodologies in Research on 3,4 Dichloro N Methoxy N Methylbenzamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., N-methoxy, N-methyl, Aromatic Protons)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3,4-Dichloro-N-methoxy-N-methylbenzamide. jchps.com By analyzing the chemical shifts (δ), integration, and splitting patterns of the proton (¹H) and carbon-¹³ (¹³C) spectra, the precise arrangement of atoms within the molecule can be confirmed. jchps.combbhegdecollege.com

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons. The protons of the N-methyl and N-methoxy groups are anticipated to appear as sharp singlets in the aliphatic region of the spectrum. Due to the influence of the adjacent nitrogen and oxygen atoms, their chemical shifts would differ, typically with the N-methoxy protons appearing slightly downfield compared to the N-methyl protons. An interesting feature of some N,N-disubstituted amides is the potential for observing two distinct singlets for groups on the nitrogen due to the restricted rotation around the amide C-N bond, which has significant double bond character. libretexts.org

The aromatic region of the spectrum would display signals corresponding to the three protons on the dichlorinated benzene (B151609) ring. The substitution pattern (3,4-dichloro) dictates the splitting pattern and chemical shifts of these aromatic protons. The proton at position 2 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet, each with coupling constants characteristic of their ortho and meta relationships.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplets (d, dd) |

| N-methoxy (-OCH₃) | 3.5 - 4.0 | Singlet |

| N-methyl (-CH₃) | 2.8 - 3.3 | Singlet |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Amide Carbonyl Stretch Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. s-a-s.org For this compound, the most diagnostic absorption band is the amide carbonyl (C=O) stretch, often referred to as the "Amide I" band. libretexts.org As a tertiary amide, this compound lacks N-H bonds, meaning the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent. spectroscopyonline.com

The position of the Amide I band is sensitive to the electronic environment. youtube.com For tertiary amides, this strong absorption typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.comucla.edu The delocalization of the nitrogen lone pair into the carbonyl group lowers the double bond character of the C=O bond, resulting in a lower stretching frequency compared to ketones or esters. youtube.com The presence of the electronegative chlorine atoms on the aromatic ring may have a minor inductive effect on the carbonyl frequency.

Table 2: Characteristic IR Absorption for this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | C-N Stretch | 1400 - 1300 | Medium |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass and structure of ionized molecules. The coupling of these techniques offers powerful analytical capabilities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. The method separates the target compound from any impurities, starting materials, or side products based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By monitoring the column eluent with a UV detector (set to a wavelength where the aromatic ring absorbs strongly), a chromatogram is generated. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks. A well-developed HPLC method can achieve high linearity, repeatability, and accuracy for quantification. nih.gov

Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Identification

Understanding the metabolic fate of a compound is crucial in many areas of research. Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) is a powerful platform for identifying potential metabolites in complex biological matrices. nih.govchemrxiv.org The LC component separates the parent compound from its metabolites, while the HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the ions. ufz.denih.gov

In a hypothetical study, this compound could be incubated with liver microsomes or hepatocytes. nih.govresearchgate.net The resulting mixture would be analyzed by LC-HRMS. Potential metabolic transformations could include hydroxylation of the aromatic ring, O-demethylation of the methoxy (B1213986) group, or N-demethylation. HRMS data would allow for the confident identification of these biotransformation products by comparing the accurate masses of the detected ions to the theoretical masses of predicted metabolites. nih.govresearchgate.net

Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) for Rapid Detection

Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) is an ambient ionization technique that allows for the rapid, direct analysis of samples with minimal to no preparation. nist.govd-nb.info This method is particularly useful for the high-throughput screening of compounds. nih.gov In this configuration, the sample, which could be on a surface or swipe, is thermally desorbed into a gas stream that is then ionized by the DART source before entering the mass spectrometer. nih.gov

This technique offers a significant improvement in sensitivity and reproducibility compared to traditional DART analysis. nih.gov For this compound, TD-DART-MS could be employed for the rapid detection of trace amounts of the compound on various surfaces. The soft ionization process typically results in a prominent protonated molecule ([M+H]⁺), providing a clear and rapid confirmation of the compound's presence. nist.gov

Ion Mobility Spectrometry (IMS) in High-Throughput Analytical Workflows

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), serves as a powerful tool for high-throughput analysis in chemical and pharmaceutical research. pnnl.gov This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond traditional liquid chromatography or mass spectrometry alone. nih.gov For a compound like this compound, IMS-MS is instrumental in rapid screening, isomer separation, and the generation of collision cross-section (CCS) databases, which provide structural information about the molecule. pnnl.gov

In a high-throughput workflow, IMS can rapidly separate the target compound from complex matrices, enhancing signal-to-noise ratios and increasing peak capacity. nih.gov This is particularly valuable in metabolomics or drug discovery screening where countless small molecules are analyzed. pnnl.govnih.gov The millisecond timescale of IMS separations makes it an ideal component of integrated analytical platforms designed for speed and efficiency. nih.gov The utility of IMS is further enhanced by its ability to distinguish between isobaric and isomeric species, a common challenge in the analysis of substituted benzamide (B126) derivatives. semanticscholar.org

Table 1: Key Parameters in High-Throughput IMS-MS Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Drift Time | The time it takes for an ion to traverse the ion mobility cell. It is dependent on the ion's size, shape, and charge. | A characteristic value that can be used for identification and separation from other compounds. |

| Collision Cross Section (CCS) | A measure of the ion's rotational average surface area in the gas phase. | Provides structural information and can be used to build libraries for compound identification. |

| Resolving Power | The ability of the IMS system to separate ions with similar mobilities. | High resolution is crucial for separating the target compound from closely related impurities or isomers. consensus.appamericanlaboratory.com |

| Ion Transmission Efficiency | The percentage of ions that successfully pass through the IMS device to the mass spectrometer. | Optimization is key for achieving high sensitivity, especially for low-concentration analytes. consensus.app |

Biochemical Assay Methodologies

To understand the biological activity of this compound, particularly its potential interaction with cellular receptors, specific biochemical assays are employed. These assays quantify both the binding affinity of the compound to a target receptor and its functional effect on cellular signaling pathways.

Radioligand Displacement Assays for Receptor Binding Affinity Quantification (e.g., [³H]-DAMGO for μ-opioid receptors)

Radioligand displacement assays are a fundamental technique for determining the binding affinity of a test compound to a specific receptor. nih.gov In the context of μ-opioid receptors, a common assay involves the use of [³H]-DAMGO, a tritium-labeled selective μ-opioid agonist. nih.govnih.gov The assay measures the ability of a non-labeled compound, such as this compound, to compete with [³H]-DAMGO for binding to the receptor.

The experiment is typically conducted using cell membranes prepared from cells expressing the μ-opioid receptor. researchgate.net These membranes are incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptors. The amount of bound radioactivity is measured, often after separating the bound and free radioligand via filtration or centrifugation. nih.gov From this competition curve, the half-maximal inhibitory concentration (IC50) is determined, which can then be used to calculate the binding affinity (Ki) of the test compound. researchgate.net

Table 2: Example Data from a [³H]-DAMGO Displacement Assay

| Test Compound Concentration (nM) | [³H]-DAMGO Bound (% of Control) |

|---|---|

| 0.1 | 98.5 |

| 1 | 92.1 |

| 10 | 75.3 |

| 100 | 50.2 |

| 1000 | 22.8 |

Functional Assays (e.g., cAMP Inhibition in Reporter Cell Lines)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. eurofinsdiscovery.com For G-protein coupled receptors (GPCRs) like the μ-opioid receptor, which couple to the Gαi protein, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. creative-bioarray.comnih.gov

A common method to measure this effect is a cAMP inhibition assay using engineered reporter cell lines. nih.gov In this assay, cells expressing the μ-opioid receptor are first stimulated with a compound like forskolin (B1673556) to increase basal cAMP production. The cells are then treated with the test compound (e.g., this compound). If the compound is an agonist, it will activate the Gαi pathway, inhibit adenylyl cyclase, and cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. nih.gov The amount of cAMP can be quantified using various methods, including competitive immunoassays that employ fluorescence resonance energy transfer (FRET). nih.govresearchgate.net This allows for the determination of the compound's potency (EC50) and efficacy. nih.gov

Optimization of Fluorescence-Based Analytical Data

Fluorescence spectroscopy is a highly sensitive analytical technique, but its accuracy and reproducibility depend heavily on the careful control of experimental variables. nih.gov The standardization of measurement conditions and an understanding of potential interferences are critical for obtaining reliable data in the analysis of compounds like this compound. nist.govnih.gov

Standardization of Measurement Conditions (pH, Temperature, Wavelengths)

The fluorescence emission of a molecule can be significantly influenced by its environment. evidentscientific.com Therefore, rigorous standardization of measurement conditions is paramount for data comparability and quality. researchgate.net

pH: The pH of the solution can alter the ionization state of a fluorophore, which in turn can affect its absorption and emission spectra. Maintaining a consistent, buffered pH is essential.

Temperature: Temperature can affect the rate of non-radiative decay processes and collisional quenching, which compete with fluorescence. An increase in temperature typically leads to a decrease in fluorescence intensity. Therefore, measurements should be performed at a constant, controlled temperature.

Wavelengths: The excitation and emission wavelengths must be precisely selected and kept constant. The excitation wavelength should correspond to an absorption maximum to maximize the signal, while the emission wavelength is chosen at the peak of the fluorescence spectrum. Regular calibration of the instrument's wavelength accuracy is necessary. nist.gov

Table 3: Recommended Standardization Parameters for Fluorescence Measurements

| Parameter | Recommended Control | Rationale |

|---|---|---|

| pH | Use of a buffered solution (e.g., PBS at pH 7.4) | Ensures consistent ionization state of the analyte and minimizes spectral shifts. |

| Temperature | Thermostatted cuvette holder (e.g., 25.0 ± 0.1 °C) | Minimizes variability in fluorescence quantum yield due to thermal effects. |

| Excitation Wavelength | Set at λmax of absorption ± 1 nm | Maximizes signal intensity and consistency. |

| Emission Wavelength | Set at λmax of emission ± 1 nm | Ensures measurement at the point of highest signal for quantification. |

| Slit Widths | Consistent and specified (e.g., 5 nm) | Controls the spectral bandpass, affecting resolution and signal intensity. |

Investigation of Solvent Effects and Quenching Mechanisms

The choice of solvent can dramatically alter the fluorescence properties of a compound. evidentscientific.com Polar solvents can stabilize the excited state of a polar fluorophore, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com For benzamide derivatives, solvent polarity and hydrogen bonding capabilities can influence fluorescence quantum yields. nih.govacs.org

Fluorescence quenching, the process that leads to a decrease in fluorescence intensity, must also be investigated. Quenching can occur through several mechanisms: wikipedia.org

Collisional (Dynamic) Quenching: Occurs when the excited fluorophore encounters a quencher molecule in solution. This process is dependent on the concentration of the quencher and the temperature.

Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. wikipedia.org